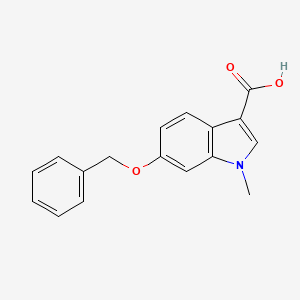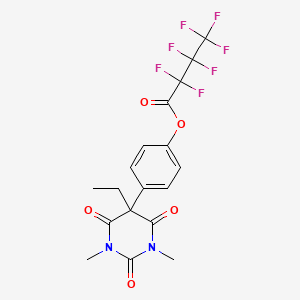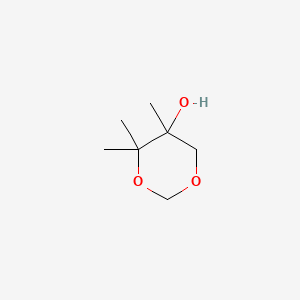
4,4,5-Trimethyl-1,3-dioxan-5-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5-Trimethyl-1,3-dioxan-5-OL is an organic compound with the molecular formula C7H14O3 It is a derivative of 1,3-dioxane, characterized by the presence of three methyl groups at positions 4 and 5, and a hydroxyl group at position 5
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5-Trimethyl-1,3-dioxan-5-OL typically involves the reaction of acetone with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the dioxane ring. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid
Solvent: Water or an organic solvent like toluene
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are employed to achieve high-quality products.
Análisis De Reacciones Químicas
Types of Reactions
4,4,5-Trimethyl-1,3-dioxan-5-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
4,4,5-Trimethyl-1,3-dioxan-5-OL has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,4,5-Trimethyl-1,3-dioxan-5-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxane: Lacks the methyl groups present in 4,4,5-Trimethyl-1,3-dioxan-5-OL.
4,4-Dimethyl-1,3-dioxane: Similar structure but with only two methyl groups.
5-Hydroxy-1,3-dioxane: Contains a hydroxyl group but lacks the methyl groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of three methyl groups and a hydroxyl group enhances its stability and makes it a valuable intermediate in various chemical syntheses.
Propiedades
Número CAS |
54063-14-8 |
|---|---|
Fórmula molecular |
C7H14O3 |
Peso molecular |
146.18 g/mol |
Nombre IUPAC |
4,4,5-trimethyl-1,3-dioxan-5-ol |
InChI |
InChI=1S/C7H14O3/c1-6(2)7(3,8)4-9-5-10-6/h8H,4-5H2,1-3H3 |
Clave InChI |
DSYUZGRJJXQHRO-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(COCO1)(C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 3-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B13933468.png)
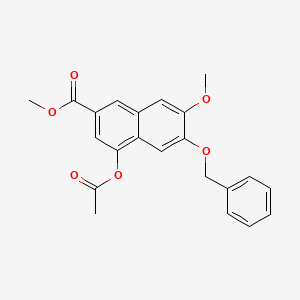
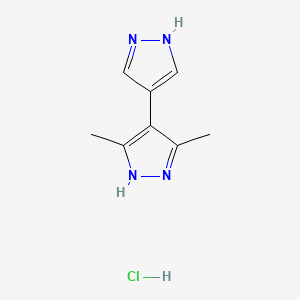

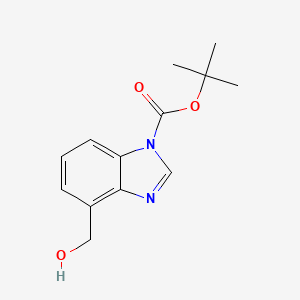
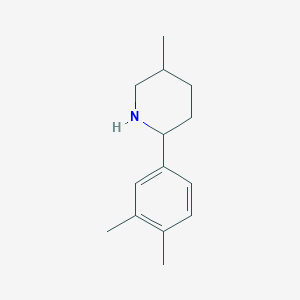
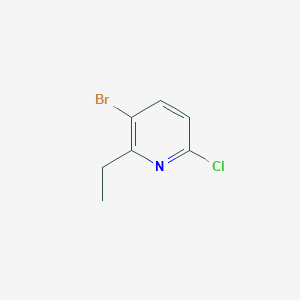
![Methyl 4-(6-chloro-7-iodo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13933501.png)


